1-(1-methyl-3-phenylpropyl)-4-(3-phenyl-2-propen-1-yl)piperazine -

1-(1-methyl-3-phenylpropyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Catalog Number: EVT-5601092
CAS Number:
Molecular Formula: C23H30N2
Molecular Weight: 334.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

Compound Description: FRC-8411 is a dihydropyridine derivative investigated for its antihypertensive and cardiovascular effects. Studies demonstrated it to be an orally effective antihypertensive agent in rats with prolonged action. This effect was found to be gradual, potent, and longer lasting than other reference drugs like nifedipine, nicardipine, and diltiazem []. FRC-8411 acts as a calcium channel blocker, primarily targeting L-type calcium channels, leading to vasodilation and a decrease in blood pressure.

Relevance: While FRC-8411 possesses a distinct dihydropyridine core, its structural similarity to 1-(1-methyl-3-phenylpropyl)-4-(3-phenyl-2-propen-1-yl)piperazine lies in the shared presence of the (E)-3-phenyl-2-propen-1-yl substituent. This moiety likely contributes to interactions with biological targets and could be explored for modifications to modulate activity in both compounds.

2-Methoxyethyl (E)-3-phenyl-2-propen-1-yl(+/-)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

Compound Description: FRC-8653 is a dihydropyridine derivative shown to exhibit calcium antagonistic and vasorelaxing effects. It acts by inhibiting calcium influx through dihydropyridine-sensitive, voltage-dependent calcium channels, similar to FRC-8411 []. FRC-8653 displayed a slower onset of action but a longer duration of effect compared to nifedipine and nicardipine.

Relevance: Similar to FRC-8411, FRC-8653 shares the (E)-3-phenyl-2-propen-1-yl substituent with 1-(1-methyl-3-phenylpropyl)-4-(3-phenyl-2-propen-1-yl)piperazine. The differences in their structures, particularly the 2-methoxyethyl ester group in FRC-8653, contribute to the variation in their pharmacokinetic and pharmacodynamic properties. Comparing these compounds helps elucidate the structure-activity relationships and optimize desired effects.

(E)-1-[Bis-(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine dihydrochloride (Flunarizine)

Compound Description: Flunarizine is a piperazine derivative utilized clinically as a calcium channel blocker with a particular affinity for cerebral arteries. Studies have demonstrated that flunarizine exhibits cerebrovascular selectivity, preferentially increasing blood flow in cerebral arteries compared to other vascular beds [, ]. It is used in the treatment of migraine and vertigo, primarily due to its action on cerebral blood vessels.

Relevance: Flunarizine and 1-(1-methyl-3-phenylpropyl)-4-(3-phenyl-2-propen-1-yl)piperazine share the central piperazine ring and the (E)-3-phenyl-2-propen-1-yl substituent. Flunarizine incorporates a bis-(4-fluorophenyl)methyl group on the piperazine nitrogen, which likely contributes to its distinct pharmacological profile. Analyzing the structural differences between these compounds provides insights into the contributions of specific substituents to their respective activities.

Properties

Product Name

1-(1-methyl-3-phenylpropyl)-4-(3-phenyl-2-propen-1-yl)piperazine

IUPAC Name

1-(4-phenylbutan-2-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine

Molecular Formula

C23H30N2

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C23H30N2/c1-21(14-15-23-11-6-3-7-12-23)25-19-17-24(18-20-25)16-8-13-22-9-4-2-5-10-22/h2-13,21H,14-20H2,1H3/b13-8+

InChI Key

MMDSNOSYGNMGNB-MDWZMJQESA-N

SMILES

CC(CCC1=CC=CC=C1)N2CCN(CC2)CC=CC3=CC=CC=C3

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CCN(CC2)CC=CC3=CC=CC=C3

Isomeric SMILES

CC(CCC1=CC=CC=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.